molecular formula C27H24N4O3S B2565133 1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 880279-88-9

1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2565133
CAS RN: 880279-88-9
M. Wt: 484.57
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazoloquinazolinone ring, a sulfanyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The triazoloquinazolinone ring is a heterocyclic ring that contains nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, while the triazoloquinazolinone ring might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfanyl group might make it more polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Synthesis Methods : A novel synthesis approach for 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, a related compound, was developed using specific building blocks, demonstrating a pathway to create derivatives of triazoloquinazolines, potentially including the specified compound (Al-Salahi & Geffken, 2011).

Pharmacological Applications

  • H1-antihistaminic Agents : Compounds similar in structure have been synthesized and tested for their H1-antihistaminic activity, showing significant potential in this area. This research might be extrapolated to the compound for its potential uses in treating allergies (Alagarsamy et al., 2009).

  • Anticancer Activity : Derivatives of triazoloquinazolinone, including those structurally related to the specified compound, have been tested as tubulin polymerization inhibitors and as vascular disrupting agents, showing promise in cancer treatment (Driowya et al., 2016).

Chemical Properties and Reactions

  • Chemical Reactivity : Studies have shown the ability to synthesize various derivatives by altering the lactam moiety in compounds similar to the specified one, demonstrating the chemical versatility and potential for creating a range of related compounds (Al-Salahi, 2010).

  • Antimicrobial Activities : Derivatives of 1,2,4-Triazole, similar in structure to the specified compound, have been synthesized and shown to possess antimicrobial activities, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, its mechanism of action would likely involve interacting with a specific biological target .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-17-12-13-20(18(2)14-17)23(32)16-35-27-29-28-26-30(15-19-8-4-7-11-24(19)34-3)25(33)21-9-5-6-10-22(21)31(26)27/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAIGVIPHIXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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